![molecular formula C19H25N5S B5629730 N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5629730.png)
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine" often involves multi-step reactions, including the formation of heterocyclic rings through cycloadditions and condensation reactions. For example, the synthesis of similar thiazolidine and thiadiazole derivatives has been achieved through reactions involving azomethine ylides with thiocarbonyl compounds in [2 + 3]-cycloaddition reactions under sonochemical conditions, leading to the formation of spirocyclic and regio- and diastereoisomeric mixtures (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Such methodologies highlight the intricate steps often required for the assembly of complex molecules, emphasizing the need for precise reaction conditions and catalysts to direct the formation of desired structures.
Molecular Structure Analysis
The molecular structure of compounds like "N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine" can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These methods allow for the detailed visualization of molecular geometry, intramolecular interactions, and electronic properties. For instance, studies on benzyl-N-phenyl-1,3,4-thiadiazol-2-amine derivatives have utilized single-crystal X-ray data and DFT to confirm the stabilization of structures via hydrogen bonding and to compare geometrical parameters with theoretical models, revealing insights into the stability and electronic transitions of molecules (Dani et al., 2013).
properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S/c1-14-17-18(23(3)21-14)20-19(25-17)22(2)11-16-9-10-24(13-16)12-15-7-5-4-6-8-15/h4-8,16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFRPAHVAFYIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(C)CC3CCN(C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
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